molecular formula C8H15ClO2 B8499068 (3R)-3-tert-Butoxy-1-chlorobutan-2-one CAS No. 832152-02-0

(3R)-3-tert-Butoxy-1-chlorobutan-2-one

Cat. No.: B8499068
CAS No.: 832152-02-0
M. Wt: 178.65 g/mol
InChI Key: OFJTWXLTOOSFOY-ZCFIWIBFSA-N
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Description

(3R)-3-tert-Butoxy-1-chlorobutan-2-one is a chiral chlorinated ketone featuring a tert-butoxy substituent at the 3R position and a chlorine atom at the 1-position of the butan-2-one backbone. The tert-butoxy group enhances steric hindrance, which may influence reaction selectivity, while the chlorine atom serves as a leaving group or electrophilic site for nucleophilic substitution.

Properties

CAS No.

832152-02-0

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

(3R)-1-chloro-3-[(2-methylpropan-2-yl)oxy]butan-2-one

InChI

InChI=1S/C8H15ClO2/c1-6(7(10)5-9)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1

InChI Key

OFJTWXLTOOSFOY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)CCl)OC(C)(C)C

Canonical SMILES

CC(C(=O)CCl)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Comparisons

The tert-butoxy and chloro groups in (3R)-3-tert-Butoxy-1-chlorobutan-2-one differentiate it from related esters, ketones, and chlorinated intermediates. Key comparisons include:

Compound Key Functional Groups Steric Effects Reactivity
This compound Chloro, tert-butoxy, ketone High (tert-butoxy bulk) Electrophilic substitution at C1; ketone redox activity
Linear TDEs (e.g., diesters) Esters, linear alkyl chains Low Hydrolysis-prone; moderate immunostimulation
TDMs (branched glycolipids) Branched esters, glycolipid tails Moderate Enhanced cytokine production in vitro
tert-Butyl carbamate derivatives Carbamate, tert-butyl High Stable under basic conditions; slow hydrolysis

Key Findings :

  • Steric Influence : The tert-butoxy group in the target compound may reduce reaction rates in nucleophilic substitutions compared to linear esters (e.g., TDEs), analogous to how branched TDMs exhibit distinct biological activity profiles compared to linear analogs .
  • Chlorine Reactivity: The C1 chlorine atom likely enhances electrophilicity, similar to chloroketones used in cross-coupling reactions. This contrasts with non-halogenated ketones, which lack such reactivity.
Physicochemical Properties

Hypothetical data based on functional group contributions:

Property This compound Similar Chloroketones (e.g., 1-chloropropan-2-one) tert-Butoxy Esters (e.g., tert-butyl acetate)
Molecular Weight (g/mol) 192.68 92.52 116.16
Boiling Point (°C) ~180–200 (estimated) 119–121 97–98
Solubility in Water Low (tert-butoxy hydrophobicity) Moderate Very low
LogP ~1.8 (predicted) 0.5 1.2

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